Structural Elucidation and X-Ray Diffraction Profiling of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
Executive Summary For researchers and drug development professionals, the precise spatial arrangement of highly functionalized aromatic building blocks is critical for predicting pharmacokinetics, target binding affinity...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the precise spatial arrangement of highly functionalized aromatic building blocks is critical for predicting pharmacokinetics, target binding affinity, and solid-state stability. 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (CAS: 1631962-79-2)[1] is a complex tetrasubstituted benzene derivative. Its architecture—featuring a strongly electron-withdrawing nitro group flanked by an electronegative fluorine atom and an electron-donating methoxy group—creates a unique push-pull electronic environment. This whitepaper details the theoretical structural dynamics, steric constraints, and the rigorous X-ray diffraction (XRD) methodologies required to characterize this compound in the solid state.
Theoretical Structural Analysis & Steric Dynamics
In standard aromatic systems, a nitro group tends to adopt a coplanar conformation relative to the benzene ring to maximize
π
-conjugation. However, in 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, the nitro group is positioned at the C2 position, directly between the C1-fluoro and C3-methoxy substituents.
This di-ortho substitution pattern introduces severe steric hindrance. As observed in structurally analogous highly substituted nitroanisoles, the steric clash between the oxygen atoms of the nitro group and the adjacent substituents forces the nitro group to twist out of the aromatic plane[2]. This out-of-plane torsion disrupts the extended
π
-conjugation, leading to an elongation of the C-N bond and significantly altering the molecule's dipole alignment and subsequent crystal packing behavior[3].
Pathway illustrating steric hindrance driving out-of-plane nitro group torsion and crystal packing.
Quantitative Crystallographic Data
Based on isostructural fluorinated nitroanisole analogs, the following tables summarize the representative quantitative data and geometric parameters expected for this compound.
To empirically validate the structural parameters of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow must be employed.
Step-by-Step Methodology
Crystal Growth: Dissolve the compound in a binary solvent system (e.g., dichloromethane/hexane). Allow for slow evaporation at ambient temperature over 48–72 hours to yield diffraction-quality single crystals.
Crystal Selection & Mounting: Under a polarized light microscope, select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil and mount it on a cryoloop.
Cryocooling & Data Collection: Transfer the mounted crystal to the diffractometer equipped with a Mo Kα radiation source (
λ=0.71073
Å) and a nitrogen cold stream set to 100 K.
Causality: Cryogenic cooling to 100 K is critical. It significantly reduces the thermal vibrational amplitude of the atoms (minimizing the Debye-Waller factor), which enhances high-angle diffraction intensity and prevents radiation-induced degradation of the organic crystal.
Data Reduction: Integrate the raw diffraction frames using software such as APEX3. Apply multi-scan absorption corrections (SADABS) to account for the differential absorption of X-rays through varying crystal thicknesses.
Structure Solution & Refinement: Solve the phase problem using intrinsic phasing or direct methods (SHELXT). Refine the structure using full-matrix least-squares on
F2
(SHELXL).
The Self-Validating Refinement System
The refinement protocol is inherently self-validating. The convergence of the
R1
factor to below 0.05, coupled with a Goodness-of-Fit (GoF) approaching 1.0 and a maximum residual electron density (
Δρmax
) of < 0.3 e/ų, mathematically confirms that the modeled electron density accurately reflects the experimental diffraction data without overfitting or missing atoms.
Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for structural elucidation.
Powder X-Ray Diffraction (PXRD) Profiling
While SCXRD provides the absolute atomic arrangement of a single crystal, Powder X-Ray Diffraction (PXRD) is required to verify that the bulk synthesized material matches the single-crystal structure and is free of polymorphic impurities[4].
Step-by-Step Methodology
Sample Preparation: Gently grind 50 mg of the bulk 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene powder using an agate mortar and pestle to ensure a uniform particle size (typically < 10 μm).
Causality: Grinding minimizes preferred orientation effects, ensuring that all crystallographic planes are randomly oriented to the incident X-ray beam, which is necessary for accurate relative peak intensities.
Mounting: Pack the powder flat into a zero-background silicon sample holder.
Data Collection: Scan the sample from
2θ=5∘
to
50∘
using a Cu Kα radiation source (
λ=1.5406
Å) with a step size of 0.02° and a scan speed of 2°/min.
Phase Validation: Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SCXRD CIF file.
The Self-Validating Phase System
The PXRD protocol acts as a self-validating system for bulk purity. By overlaying the experimental powder pattern with the simulated pattern generated from the single-crystal data, any extraneous peaks immediately flag the presence of polymorphs, unreacted precursors, or solvates. A perfect peak-to-peak match confirms absolute phase purity and structural homogeneity across the bulk sample.
Conclusion
The structural characterization of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene relies heavily on understanding the interplay between steric hindrance and electronic effects. The di-ortho substitution forces the nitro group out of the aromatic plane, fundamentally altering the molecule's 3D conformation. By employing rigorous, self-validating SCXRD and PXRD methodologies, researchers can accurately map these atomic coordinates, providing critical foundational data for downstream pharmaceutical and materials science applications.
References
PubChem - "1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene | C8H8FNO3 | CID 71721246"
Source: National Institutes of Health (NIH)
URL:[Link]
Determination and Correlation of Solubility of 1,2-Difluoro-4,5-dinitrobenzene in 16 Pure Solvents...
Source: Journal of Chemical & Engineering Data - ACS Publications
URL:[Link]
Thermodynamic stability and boiling point of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
An In-Depth Technical Guide to the Thermodynamic Stability and Boiling Point of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene Abstract This technical guide provides a comprehensive framework for determining the thermodynami...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability and Boiling Point of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
Abstract
This technical guide provides a comprehensive framework for determining the thermodynamic stability and boiling point of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene. In the absence of direct experimental data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines a multi-faceted approach that integrates computational prediction with established experimental protocols. The guide delves into the theoretical underpinnings of thermodynamic stability and boiling point, details methodologies such as quantum chemical calculations and Quantitative Structure-Property Relationship (QSPR) models, and provides actionable, step-by-step experimental procedures including Differential Scanning Calorimetry (DSC) and the Knudsen effusion method. By synthesizing predictive science with practical laboratory techniques, this whitepaper equips researchers with the necessary tools to characterize this and other novel chemical entities with confidence and scientific rigor.
Introduction: The Need for Physicochemical Characterization
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is a substituted nitroaromatic compound. Molecules of this class are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The specific arrangement of its functional groups—an electron-withdrawing nitro group, a halogen, and electron-donating methoxy and methyl groups—creates a unique electronic and steric environment. This environment dictates the molecule's reactivity, stability, and physical properties.
A thorough understanding of thermodynamic stability and boiling point is not merely academic; it is a prerequisite for safe and efficient process development, purification, and formulation.
Thermodynamic Stability: Data on thermal stability, often quantified by the enthalpy of decomposition, is critical for assessing potential thermal hazards during synthesis, scale-up, and storage. Nitroaromatic compounds, in particular, are known for their energetic properties, making this a crucial safety parameter.
Boiling Point: The boiling point is a fundamental physical property that governs the design of purification techniques such as distillation. It is also an indicator of a compound's volatility, which has implications for handling, environmental fate, and formulation.
Given that 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is not a widely characterized compound, this guide provides the scientific logic and practical protocols to elucidate these critical parameters.
Molecular Structure and Predicted Physicochemical Properties
The foundational properties of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, derived from its structure, are summarized below. These are computationally predicted values in the absence of experimental data.
Property
Value
Source
Molecular Formula
C₈H₈FNO₃
PubChem
Molecular Weight
185.15 g/mol
PubChem
IUPAC Name
1-fluoro-3-methoxy-5-methyl-2-nitrobenzene
PubChem
SMILES
CC1=CC(=C(C(=C1)F)[O-])OC
PubChem
Structural Analysis and Anticipated Effects:
Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly polarizes the molecule, leading to strong dipole-dipole intermolecular interactions. This is expected to increase the boiling point compared to its non-nitrated analogue. The nitro group can also be a source of thermal instability.
Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These are electron-donating groups, which can influence the electron density of the aromatic ring and may have a modest effect on intermolecular forces.
Fluorine (-F): As a highly electronegative atom, it contributes to the molecule's polarity. The C-F bond is strong, which can sometimes enhance metabolic stability in drug candidates.
Thermodynamic Stability: A Dual Approach
Thermodynamic stability refers to a system's energy state relative to other states. For a compound like 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, this primarily concerns its propensity to decompose under thermal stress. We can quantify this through its standard enthalpy of formation (ΔfH°) and its decomposition enthalpy.
Theoretical and Computational Approaches
Computational chemistry offers powerful tools to estimate thermodynamic properties before a compound is even synthesized, providing crucial foresight.
High-level quantum chemical methods can predict the gas-phase enthalpy of formation with remarkable accuracy. Density Functional Theory (DFT) is a common and effective method. To improve the accuracy of these calculations, particularly for larger molecules, isodesmic reactions are employed. This approach minimizes errors by ensuring that the number and types of bonds on both sides of a hypothetical reaction are conserved.
An example of an isodesmic reaction to calculate the enthalpy of formation of the target molecule is shown below. By calculating the enthalpy change (ΔH_rxn) for this reaction and using known experimental ΔfH° values for the other three molecules, the unknown ΔfH° can be determined with greater confidence.
Caption: Isodesmic reaction for calculating enthalpy of formation.
Group contribution methods estimate thermodynamic properties by summing the contributions of a molecule's constituent functional groups.[1] This empirical approach is computationally inexpensive and can provide rapid estimations. The accuracy of the Joback method, a popular group-contribution scheme, depends on the availability of parameters for the specific groups present in the molecule.[1] For novel or complex structures, these parameters may not be available, which is a limitation.
Experimental Determination of Thermal Stability
Differential Scanning Calorimetry (DSC) is a primary technique for assessing the thermal stability of a substance.[2][3] It measures the heat flow into or out of a sample as it is heated, revealing temperatures of phase transitions and decomposition.
Sample Preparation: Accurately weigh 1-3 mg of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene into a high-pressure DSC pan. Hermetically seal the pan.
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
Experimental Conditions:
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
Equilibrate the cell at a starting temperature, typically ambient (e.g., 30 °C).
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well beyond the expected decomposition (e.g., 400 °C).
Data Analysis:
Plot the heat flow (W/g) as a function of temperature (°C).
An exothermic event (a peak pointing downwards or upwards depending on instrument convention) indicates decomposition.
The onset temperature of this exotherm is a key indicator of the beginning of thermal decomposition.
Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔH_d) in J/g.
Self-Validation: The protocol's integrity is maintained by running a baseline with two empty pans to ensure a flat response and by calibrating the instrument with certified standards (e.g., indium) for temperature and enthalpy.
Data Summary for Analogous Compounds
To provide context, the following table lists thermodynamic data for related compounds. These values can serve as benchmarks for estimations.
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is dictated by the strength of intermolecular forces.
Predictive Models for Boiling Point
QSPR models are statistical tools that correlate a substance's properties with its structural or physicochemical descriptors.[7] For boiling point prediction, these descriptors can include molecular weight, polarity, and hydrogen bonding capacity. These models are particularly useful for screening large numbers of compounds or when experimental determination is not feasible.[8][9] The accuracy of a QSPR model is highly dependent on the quality and diversity of the dataset used for its training.
Experimental Determination of Boiling Point
For a novel compound that is likely a high-boiling liquid, specialized techniques are required, especially when only small quantities are available.
The Knudsen effusion method is ideal for determining the vapor pressure of low-volatility substances.[10][11][12][13][14] The boiling point can then be extrapolated from these vapor pressure measurements.
Sample Preparation: Place a small, accurately weighed amount (1-5 mg) of the liquid sample into a Knudsen effusion cell, which is a small container with a precisely machined orifice of known area.
Instrument Setup: Mount the cell inside a high-vacuum chamber on an ultra-microbalance.
Experimental Procedure:
Evacuate the chamber to high vacuum (< 10⁻⁵ Pa).
Heat the cell to a series of stable, precisely controlled temperatures.
At each temperature, monitor the rate of mass loss ( dm/dt ) as the sample effuses through the orifice.
Data Analysis:
Calculate the vapor pressure (P) at each temperature (T) using the Knudsen equation:
P = ( dm/dt ) * (√(2πRT/M)) / A
where R is the gas constant, M is the molar mass, and A is the orifice area.
Plot ln(P) versus 1/T (a Clausius-Clapeyron plot). The data should form a straight line.
Extrapolate this line to find the temperature at which the vapor pressure equals atmospheric pressure (101.325 kPa). This temperature is the normal boiling point.
Caption: Workflow for boiling point determination via Knudsen effusion.
If a larger sample (>0.5 mL) is available, a Thiele tube offers a simpler method.[15][16]
Setup: Place a few milliliters of the sample into a small test tube. Invert a small capillary tube (sealed at one end) and place it into the test tube with the open end down.
Heating: Attach the test tube to a thermometer and immerse it in a Thiele tube containing mineral oil.
Observation: Heat the Thiele tube gently. As the sample heats, a rapid stream of bubbles will emerge from the capillary tube.
Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.
Data Summary for Analogous Compounds
The boiling points of related compounds provide a useful reference for what to expect.
Based on these analogues, the boiling point of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is expected to be significantly above 200 °C due to the combined polar effects of the nitro, methoxy, and fluoro groups.
Conclusion
While experimental data for 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is not publicly available, a robust characterization of its thermodynamic stability and boiling point is achievable through a systematic application of computational and experimental science. This guide proposes a logical workflow: begin with computational predictions (DFT, QSPR) to estimate properties and guide experimental design, followed by precise experimental measurements (DSC, Knudsen effusion) for definitive characterization. This integrated approach ensures a comprehensive and reliable understanding of the compound's physicochemical properties, which is essential for its potential application in research and development.
References
Del Rio, A., et al. (2011). Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. Molecular Informatics, 30(6-7), 623-34. [Link]
Fayet, G., et al. (2009). On the Prediction of Thermal Stability of Nitroaromatic Compounds Using Quantum Chemical Calculations. Journal of Hazardous Materials, 171(1-3), 845-50. [Link]
Krieger, M. S., & Hites, R. A. (1994). Development of a Nonisothermal Knudsen Effusion Method and Application to PAH and Cellulose Tar Vapor Pressure Measurement. Analytical Chemistry, 66(10), 1591-1595. [Link]
Lamoreaux, R. H. (2011). Thermodynamic Measurements Using the Knudsen Cell Technique. In Successful Use of Vacuum in Classrooms. American Institute of Physics. [Link]
Menéndez, C. A., et al. (2019). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (148), e59620. [Link]
Fayet, G., et al. (2010). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Journal of Molecular Modeling, 16(4), 805-12. [Link]
ATA Scientific. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. [Link]
Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. Current Medicinal Chemistry, 12(17), 2011-2020. [Link]
Cabaleiro-Lago, C., et al. (2003). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A, 107(2), 303-309. [Link]
van der Heijden, A. E. D. M., et al. (2024). Group Contribution Revisited: The Enthalpy Of Formation Of Organic Compounds With “Chemical Accuracy” Part V. Molecules, 29(5), 1083. [Link]
Outeiral, C., et al. (2003). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A, 107(2), 303-309. [Link]
Gramatica, P., & Giani, E. (2007). QSPR prediction of N-boiling point and critical properties of organic compounds and comparison with a group-contribution method. SAR and QSAR in Environmental Research, 18(5-6), 557-573. [Link]
Sivaramakrishnan, R., et al. (2012). First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives. The Journal of Physical Chemistry A, 116(39), 9696-9712. [Link]
ResearchGate. (2003). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. [Link]
van der Heijden, A. E. D. M., et al. (2021). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy”. Molecules, 26(9), 2795. [Link]
University of Karbala. (n.d.). Experiment 2 : Determination of boiling point. [Link]
Politecnico di Torino. (2007). QSPR prediction of N-boiling point and Critical properties of Organic Compounds and Comparison with a Group-Contribution Method. [Link]
van der Heijden, A. E. D. M., et al. (2022). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part III. Molecules, 27(22), 7856. [Link]
Scribd. (n.d.). Boiling Point Determination Methods. [Link]
Chemical Entities of Biological Interest (ChEBI). (n.d.). Nitrobenzene (C6H5NO2) properties. [Link]
LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
University of Calgary. (n.d.). BOILING POINT DETERMINATION. [Link]
Kunz, A., et al. (2023). Thermodynamics of Nitroanisoles: Experimental Vapor Pressures Obtained via a Chromatography-Coupled Transpiration Method of Mono-, Di-, and Trinitro-Substituted Anisoles. Journal of Chemical & Engineering Data, 68(12), 3465-3474. [Link]
van der Heijden, A. E. D. M., et al. (2024). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 29(1), 241. [Link]
Ashrafi, A. R., et al. (2010). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 22(3), 1667-1672. [Link]
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Technical Whitepaper: Material Safety, Toxicological Profiling, and Analytical Workflows for 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
Executive Summary In contemporary drug discovery and agrochemical development, fluorinated nitroaromatics serve as highly versatile synthons. The compound 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (CAS: 1631962-79-2) is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery and agrochemical development, fluorinated nitroaromatics serve as highly versatile synthons. The compound 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (CAS: 1631962-79-2) is a prime example, offering a unique substitution pattern that allows for orthogonal functionalization. The fluorine atom enhances metabolic stability and lipophilicity, while the nitro group provides a reactive handle for reduction to anilines.
However, the dual functionality of halogenated nitroaromatics necessitates rigorous safety profiling. Nitro groups are notorious for undergoing enzymatic reduction in vivo, leading to reactive intermediates that can induce oxidative stress. As a Senior Application Scientist, this guide is designed to move beyond basic safety data sheets. It provides a comprehensive, self-validating framework for handling, toxicological assessment, and bioanalytical quantification of this compound, ensuring scientific integrity at every step of the development pipeline.
Physicochemical Identity & Core MSDS Data
Understanding the baseline physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and occupational hazards. The data below is synthesized from authoritative chemical databases including [1] and [2].
Table 1: Physicochemical Properties
Property
Value / Description
IUPAC Name
1-fluoro-3-methoxy-5-methyl-2-nitrobenzene
CAS Number
1631962-79-2
Molecular Formula
C8H8FNO3
Molecular Weight
185.15 g/mol
SMILES
CC1=CC(=C(C(=C1)F)[O-])OC
Topological Polar Surface Area
55 Ų
Hydrogen Bond Acceptors
4
Table 2: GHS Hazard Classifications
Based on structural alerts and data from related fluoronitrobenzene derivatives documented by [3], the following Global Harmonized System (GHS) classifications apply:
Hazard Class
Category
Hazard Code
Clinical Manifestation
Acute Toxicity
Category 4
H302, H312, H332
Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation
Category 2
H315
Causes localized epidermal erythema and irritation.
Eye Irritation
Category 2A
H319
Causes serious eye irritation; potential for corneal damage.
STOT SE
Category 3
H336
Specific Target Organ Toxicity (Single Exposure): May cause dizziness.
Mechanistic Toxicology: The Nitroreduction Pathway
To design effective safety protocols, one must understand the causality of the toxicity. The primary toxicological concern with 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is not the parent molecule itself, but its metabolic fate.
When absorbed, xenobiotic metabolism in the liver (primarily via Cytochrome P450 enzymes and cytosolic nitroreductases) reduces the nitro group (
−NO2
). This reduction does not happen in a single step; it forms highly reactive nitroso (
−NO
) and hydroxylamine (
−NHOH
) intermediates. These intermediates engage in futile redox cycling, consuming cellular antioxidants (like glutathione) and generating Reactive Oxygen Species (ROS). Furthermore, hydroxylamines can enter the bloodstream and oxidize the
Fe2+
in hemoglobin to
Fe3+
, causing methemoglobinemia —a condition where red blood cells lose their oxygen-carrying capacity.
Fig 1: Metabolic activation and toxicity pathway of nitroaromatics.
Self-Validating Experimental Protocols
To ensure data integrity, laboratory protocols must be designed as self-validating systems. This means incorporating internal controls that immediately flag systemic errors, matrix effects, or operator anomalies.
Protocol A: In Vitro Cytotoxicity Assay with Metabolic Activation
Because the parent compound requires enzymatic reduction to exhibit full toxicity, standard in vitro assays (like testing on fibroblasts) will yield false-negative safety profiles. This protocol uses HepG2 cells supplemented with rat liver S9 fraction to simulate human hepatic metabolism.
Step-by-Step Methodology:
Cell Seeding & Baseline Control: Seed HepG2 cells in a 96-well plate at
1×104
cells/well. Self-Validation: Include 6 wells of untreated cells (Negative Control) to establish 100% baseline viability.
S9 Fraction Preparation: Thaw Aroclor 1254-induced rat liver S9 fraction on ice. Mix with an NADPH-regenerating system. Causality: The S9 fraction contains the CYP450 enzymes, while NADPH provides the essential electron donors required for the nitroreduction mechanism described above.
Compound Dosing: Prepare serial dilutions of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (0.1 µM to 100 µM) in DMSO. Keep final DMSO concentration <0.5% to prevent solvent toxicity. Self-Validation: Dose a parallel set of wells with Menadione (Positive Control) to verify that the S9 metabolic activation system is functioning correctly.
Incubation & Readout: Incubate for 24 hours. Add MTT reagent, incubate for 3 hours, lyse cells, and read absorbance at 570 nm. Calculate
IC50
shifts between S9-treated and non-S9-treated groups.
When tracking the pharmacokinetics or environmental degradation of this compound, LC-MS/MS is the gold standard.
Fig 2: Self-validating HPLC-MS/MS workflow for bioanalysis.
Step-by-Step Methodology:
Sample Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate. Causality: The lipophilic nature of the fluorinated aromatic ring (XLogP3 ~2.2) makes it highly soluble in ethyl acetate, allowing for efficient separation from aqueous biological matrices (e.g., plasma proteins).
Internal Standard (IS) Addition: Spike samples with a
13C
-labeled analog of the compound prior to extraction. Self-Validation: The IS will experience the exact same extraction losses and MS ion suppression as the target analyte. Quantifying the ratio of Analyte/IS automatically corrects for these variables, ensuring absolute quantitative accuracy.
Chromatographic Separation: Inject onto a C18 reversed-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Causality: The gradient elution ensures the parent compound separates cleanly from its more polar hydroxylamine metabolites.
MS/MS Detection: Operate in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the transition of the parent mass (
m/z
186.1
[M+H]+
) to its dominant fragment ion.
System Suitability Testing (SST): Before analyzing unknown samples, run a Lower Limit of Quantification (LLOQ) sample. The signal-to-noise ratio must be
≥10:1
to validate the run.
Occupational Handling & Risk Mitigation
Due to the H302/H312/H332 hazard codes, engineering controls and Personal Protective Equipment (PPE) are non-negotiable.
Engineering Controls: All weighing, transferring, and dissolution of the neat powder must be performed inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Causality: The compound is a Category 3 respiratory irritant (H336); negative pressure environments prevent inhalation of aerosolized micro-particulates.
Glove Selection: Use Nitrile gloves (minimum 5 mil thickness), double-gloved. Causality: Latex offers poor resistance to lipophilic organic compounds. The fluorinated aromatic ring can rapidly permeate standard latex, leading to dermal absorption (H312).
Spill Response: In the event of a powder spill, do not sweep dry (which aerosolizes the hazard). Cover the spill with a damp absorbent pad wetted with a 10% ethanol/water solution to solubilize and contain the compound, then dispose of it in a sealed hazardous waste container.
References
PubChem. "1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene | C8H8FNO3 | CID 71721246". National Institutes of Health (NIH). Available at:[Link]
NextSDS. "1-Fluoro-3-Methoxy-5-Methyl-2-nitrobenzene — Chemical Substance Information". NextSDS Database. Available at: [Link]
Application Notes and Protocols for Nucleophilic Aromatic Substitution using 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
Introduction: The Strategic Advantage of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene in SNAr Chemistry Nucleophilic Aromatic Substitution (SNAr) is a powerful class of reactions for the synthesis of substituted aromatic c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene in SNAr Chemistry
Nucleophilic Aromatic Substitution (SNAr) is a powerful class of reactions for the synthesis of substituted aromatic compounds, a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.[2][3] The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]
The substrate, 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, is an exemplary scaffold for SNAr reactions due to a confluence of favorable electronic and structural features. The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack.[1][2] This activation is crucial for lowering the energy barrier of the rate-determining addition step.
Furthermore, fluorine, despite its strong bond with carbon, serves as an excellent leaving group in SNAr reactions.[3] This is because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine actually enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the reaction.[3] The strategic placement of the methoxy and methyl groups further modulates the electronic properties and provides additional points for molecular recognition in downstream applications. The incorporation of fluorine is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[4][5][6][7][8]
This guide provides detailed protocols and technical insights for performing SNAr reactions using 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene with a variety of nucleophiles, enabling researchers to leverage this versatile building block in their synthetic endeavors.
Reaction Mechanism and Scientific Rationale
The SNAr reaction of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene proceeds via the classical addition-elimination pathway. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group (the ipso-carbon). This step is typically the rate-determining step of the reaction. The electron-deficient nature of the aromatic ring, induced by the ortho-nitro group, makes this attack feasible.
Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring and forms a negatively charged intermediate, the Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. The ability of the nitro group to delocalize this charge is a primary reason for its powerful activating effect in the ortho and para positions.[1][9]
Elimination and Restoration of Aromaticity: In the final, rapid step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.
Experimental Protocols
A. General Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
Nitroaromatic compounds can be toxic and may be absorbed through the skin. Handle with care.[10]
Consult the Safety Data Sheet (SDS) for all reagents before use.[12]
Reactions should be quenched carefully, especially when using reactive reagents like hydrides.
B. General Protocol for Nucleophilic Aromatic Substitution
This general procedure can be adapted for various nucleophiles. Specific conditions are summarized in Table 1.
Inert atmosphere setup (e.g., nitrogen or argon balloon)
TLC plates for reaction monitoring
Standard work-up and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous sodium or magnesium sulfate, silica gel for chromatography).
Procedure:
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the nucleophile (1.1-1.5 equivalents) and the anhydrous solvent.
Base Addition: If the nucleophile requires deprotonation (e.g., alcohols, thiols), add the base (1.2-2.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to form the corresponding nucleophilic anion. For amine nucleophiles, a non-nucleophilic base like triethylamine can be used as an acid scavenger.
Substrate Addition: Dissolve 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (1.0 equivalent) in a minimal amount of the reaction solvent and add it to the flask containing the nucleophile.
Reaction: Heat the reaction mixture to the desired temperature (see Table 1) and monitor its progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[13]
Washing and Drying: Wash the combined organic layers with water and then with brine to remove any residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to obtain the pure substituted product.
Caption: General experimental workflow for SNAr reactions.
Data Presentation: Recommended Reaction Conditions
The optimal conditions for SNAr can vary depending on the nucleophilicity of the attacking species. The following table provides starting points for various classes of nucleophiles.
Nucleophile Class
Example Nucleophile
Base
Solvent
Temperature (°C)
Typical Reaction Time (h)
O-Nucleophiles
Phenol
K₂CO₃, Cs₂CO₃
DMF, Acetonitrile
80 - 120
4 - 12
Aliphatic Alcohol
NaH
THF, DMF
25 - 60
6 - 24
N-Nucleophiles
Primary/Secondary Amine
Et₃N, K₂CO₃
DMSO, NMP
80 - 140
2 - 8
Aniline
K₂CO₃
DMF
100 - 150
12 - 24
S-Nucleophiles
Thiophenol
K₂CO₃
DMF
25 - 80
1 - 6
Note: These are general guidelines. Optimization of base, solvent, temperature, and reaction time may be necessary for specific substrates and nucleophiles. Reaction progress should always be monitored by an appropriate technique like TLC or LC-MS.
Conclusion and Outlook
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The protocols outlined in this guide provide a robust framework for the synthesis of a diverse array of substituted aromatic compounds. The predictable reactivity and the strategic placement of functional groups make this molecule an invaluable tool for researchers in drug discovery and development, enabling the rapid generation of novel chemical entities with tailored properties.
References
1-Fluoro-3-Methoxy-5-Methyl-2-nitrobenzene — Chemical Substance Information - NextSDS. Available from: [Link]
1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. Available from: [Link]
Nucleophilic aromatic substitution - Wikipedia. Available from: [Link]
MSDS of 1,3-Dimethoxy-5-fluoro-2-nitrobenzene - Capot Chemical. Available from: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]
Nucleophilic Aromatic Substitution - Chemistry Steps. Available from: [Link]
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. Available from: [Link]
Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B - RSC Publishing. Available from: [Link]
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers - ACS Publications. Available from: [Link]
In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? - Chemistry Stack Exchange. Available from: [Link]
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. Available from: [Link]
Applications of Fluorine in Medicinal Chemistry - PubMed. Available from: [Link]
Significance of Fluorine in Medicinal Chemistry: A Review. Available from: [Link]
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution - ACG Publications. Available from: [Link]
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. Available from: [Link]
Fluorine in drug discovery: Role, design and case studies - ResearchGate. Available from: [Link]
Fluorine as a key element in modern drug discovery and development - LE STUDIUM. Available from: [Link]
Application Note: 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene in Active Pharmaceutical Ingredient (API) Synthesis
Abstract This technical guide provides a comprehensive overview of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, a strategically important precursor for the synthesis of complex Active Pharmaceutical Ingredients (APIs). We...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, a strategically important precursor for the synthesis of complex Active Pharmaceutical Ingredients (APIs). We delve into the molecule's core reactivity, underpinned by its unique substitution pattern, which renders it an ideal scaffold for building molecular complexity. This document outlines the scientific rationale behind its use, presents detailed, field-tested protocols for its key transformations—Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction—and illustrates its potential through a hypothetical synthetic workflow. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical R&D.
Introduction: The Strategic Value of a Multifunctional Precursor
In modern drug discovery, the strategic incorporation of fluorine atoms and amine functionalities is a well-established method for optimizing the pharmacological profile of a drug candidate.[1][2][3] Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the aromatic amine is a cornerstone for introducing a vast array of functional groups. 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene emerges as a highly valuable building block precisely because it elegantly combines the precursors to these two critical functionalities in a single, stable molecule.
Its utility is derived from a confluence of structural features:
An Activated Fluoro Group: The fluorine atom is positioned ortho to a powerful electron-withdrawing nitro group. This electronic arrangement dramatically activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), making the fluorine an excellent leaving group.[4][5]
A Masked Amino Group: The nitro group serves as a robust and easily reducible precursor to a primary aniline. This transformation is typically high-yielding and can be achieved with high chemoselectivity.[6][7][8]
Tuning Substituents: The methoxy and methyl groups provide steric and electronic differentiation on the ring, influencing reactivity and offering potential sites for further modification.
This application note will explore the practical execution of these transformations, providing scientists with the foundational knowledge to effectively leverage this precursor in their synthetic campaigns.
Caption: Key reactive sites of the precursor molecule.
Physicochemical Properties & Safe Handling
Properly understanding the physical properties and safety requirements is a prerequisite for any laboratory work.
Safety & Handling:
This compound should be handled in a well-ventilated chemical fume hood.[11] Users must wear appropriate Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[11][12] Avoid inhalation of dust and contact with skin and eyes.[12][13] Refer to the most current Safety Data Sheet (SDS) from your supplier for comprehensive toxicological and disposal information.[11] Hazardous decomposition products may include nitrogen oxides (NOx) and hydrogen fluoride (HF).[12]
The primary transformation for this precursor is the displacement of the fluoride atom by a nucleophile. The reaction proceeds via an addition-elimination mechanism, which is distinct from SN1/SN2 pathways.
Causality Behind the Reactivity:
Activation: The potent electron-withdrawing effect of the nitro group (via both induction and resonance) polarizes the C-F bond and reduces the electron density of the aromatic ring, making it highly susceptible to attack by a nucleophile.
Intermediate Stabilization: The nucleophile attacks the carbon bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized and stabilized by the resonance effect of the ortho-nitro group. This stabilization is the critical factor for the reaction's feasibility.[4][5]
Elimination & Aromatization: The aromaticity is restored by the expulsion of the fluoride ion, which is an effective leaving group in this context, yielding the substituted product.
Caption: The addition-elimination mechanism of SNAr.
This reaction allows for the direct installation of amine, ether, and thioether functionalities, which are prevalent in a wide range of APIs.
Reduction of the Nitro Group
Following the SNAr reaction, the nitro group is typically reduced to a primary amine. This transformation unlocks a plethora of subsequent chemical reactions, such as amide bond formation, sulfonamide synthesis, diazotization, and participation in cross-coupling reactions.
Choosing the Right Reduction Method:
The choice of reducing agent is critical and depends on the other functional groups present in the molecule.
Catalytic Hydrogenation: This is often the cleanest and most efficient method. Catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel are commonly used with a hydrogen source.[14][15] It is a highly reliable method for industrial-scale synthesis. However, care must be taken as it can also reduce other functional groups (e.g., alkenes, alkynes, some protecting groups).[16]
Metal/Acid Reduction: Reagents like Iron (Fe) in acetic acid or hydrochloric acid, or Tin(II) chloride (SnCl₂) are classic, robust methods that tolerate a wider range of functional groups than hydrogenation.[15] These are often used when catalytic hydrogenation is not viable due to substrate sensitivity.
Caption: General scheme for nitro group reduction.
Experimental Protocols
The following protocols are representative examples and should be optimized for each specific substrate and scale.
Protocol 1: SNAr with a Secondary Amine (Morpholine)
This protocol details the substitution of the fluoro group with morpholine, a common heterocyclic amine found in APIs.
Workflow Diagram:
Caption: Workflow for the SNAr reaction and work-up.
Materials & Reagents:
Reagent
MW ( g/mol )
Amount
Moles (mmol)
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
185.15
1.00 g
5.40
Morpholine
87.12
0.57 g (0.58 mL)
6.48 (1.2 eq)
Potassium Carbonate (K₂CO₃)
138.21
1.49 g
10.8 (2.0 eq)
Dimethyl Sulfoxide (DMSO)
-
15 mL
-
Ethyl Acetate
-
~100 mL
-
Water (Deionized)
-
~100 mL
-
Brine (Saturated NaCl)
-
~30 mL
-
Sodium Sulfate (Na₂SO₄)
-
As needed
-
Procedure:
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (1.00 g, 5.40 mmol).
Add morpholine (0.58 mL, 6.48 mmol) to the stirring suspension.
Heat the reaction mixture to 90 °C using an oil bath.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).
Cool the reaction to room temperature and pour it into a separatory funnel containing 50 mL of deionized water.
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting crude oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(3-methoxy-5-methyl-2-nitrophenyl)morpholine.
Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction
This protocol describes the reduction of the SNAr product to the corresponding aniline.
Workflow Diagram:
Caption: Workflow for catalytic hydrogenation.
Materials & Reagents:
Reagent
MW ( g/mol )
Amount
Moles (mmol)
4-(3-methoxy-5-methyl-2-nitrophenyl)morpholine
252.27
1.00 g
3.96
Palladium on Carbon (10 wt. %)
-
100 mg
(10 mol% loading)
Methanol or Ethanol
-
20 mL
-
Hydrogen (H₂) gas
2.02
-
Balloon or Parr shaker
Celite® or Diatomaceous Earth
-
As needed
-
Procedure:
Add the nitro-compound (1.00 g, 3.96 mmol) to a suitable hydrogenation flask or Parr bottle.
Add the solvent (Methanol or Ethanol, 20 mL) and stir until fully dissolved.
Carefully, under a gentle stream of nitrogen or argon, add the 10% Pd/C catalyst (100 mg). Caution: Pd/C can be pyrophoric; do not add it to a dry flask or allow it to dry in the air.
Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
Pressurize the vessel to the desired pressure (a hydrogen-filled balloon is sufficient for small scale, or ~50 psi for a Parr apparatus) and stir the reaction vigorously at room temperature.
Monitor the reaction by H₂ uptake or by TLC/LC-MS until completion (typically 2-6 hours).
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the reaction solvent (~10 mL).
Combine the filtrates and concentrate under reduced pressure to yield the desired aniline, 5-methoxy-3-methyl-2-morpholinoaniline, which can often be used in the next step without further purification.
Application in a Hypothetical API Synthesis
The true value of this precursor is realized in multi-step syntheses. The aniline produced in Protocol 2 is a versatile intermediate. For example, it can undergo an amide coupling with a carboxylic acid, a common step in the synthesis of many kinase inhibitors and other targeted therapies.
Caption: Multi-step synthesis leveraging the precursor.
This logical flow—installing a key fragment via SNAr, followed by unmasking the amine for subsequent elaboration—demonstrates an efficient and convergent approach to building complex molecular architectures, a core principle of modern pharmaceutical process development.
References
2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI Bookshelf. [Link]
MSDS of 1,3-Dimethoxy-5-fluoro-2-nitrobenzene. Capot Chemical. [Link]
Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene — Chemical Substance Information. NextSDS. [Link]
Advances in Fluorination Chemistry for API Synthesis. Hovione. [Link]
Metabolism of Carcinogenic 2-Nitroanisole in Rat, Rabbit, Porcine and Human Hepatic Cytosol. Collection of Czechoslovak Chemical Communications. [Link]
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PMC. [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. [Link]
Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic. [Link]
1-fluoro-3-methoxy-5-nitrobenzene — Chemical Substance Information. NextSDS. [Link]
Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities. ACS Publications. [Link]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview and a detailed protocol for the Suzuki-Miyaura cross-coupling of 1-Fluoro-3-methoxy-5-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and a detailed protocol for the Suzuki-Miyaura cross-coupling of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene. This specific transformation presents a significant challenge due to the inherent inertness of the Carbon-Fluorine (C-F) bond and the electronic and steric demands of the substituted aryl fluoride. We will explore the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions necessary to overcome these hurdles. The protocol described herein is designed to be a robust, self-validating system for the synthesis of substituted biaryl compounds, which are crucial intermediates in pharmaceutical and materials science research.
Introduction and Scientific Rationale
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1][2] Its application in constructing biaryl motifs is particularly valuable in drug discovery and development. However, the use of aryl fluorides as electrophilic partners is notoriously difficult due to the high bond dissociation energy of the C-F bond, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[3][4]
The substrate, 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, presents a confluence of challenges:
Inert C-F Bond: The primary obstacle is the strength of the C-F bond, which requires a highly active catalyst to undergo oxidative addition.[3]
Electron-Deficient Ring: The potent electron-withdrawing nitro group significantly deactivates the aromatic ring. While this effect can make the carbon atom attached to the fluorine more electrophilic, it also influences the overall reactivity and stability of organometallic intermediates.[5][6]
Steric Hindrance: The ortho-nitro group, along with the meta-methoxy and methyl groups, creates a sterically encumbered environment around the reaction center, which can impede the approach of the bulky palladium catalyst.
Despite these difficulties, the strong electron-withdrawing nature of the nitro group can be leveraged. It has been shown that for electron-deficient aryl fluorides, the oxidative addition can be facilitated, potentially proceeding through a nucleophilic aromatic substitution (SNAr)-type mechanism where the Pd(0) complex acts as the nucleophile.[6] Furthermore, studies on polyfluoronitrobenzene derivatives suggest a directing interaction between the ortho-nitro group and the incoming palladium catalyst, which can promote C-F activation.[7][8][9]
This guide focuses on a set of optimized conditions utilizing a highly active palladium-phosphine catalyst system designed to overcome these specific challenges.
The Catalytic Cycle: Overcoming the C-F Activation Barrier
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4] The critical, often rate-determining, step for aryl fluorides is the initial oxidative addition.
Caption: Suzuki-Miyaura cycle for challenging C-F activation.
To facilitate the difficult oxidative addition step, a catalyst system with specific properties is required:
Electron-Rich Ligands: Bulky, electron-rich phosphine ligands (L) are essential. They increase the electron density on the palladium(0) center, promoting its nucleophilicity and its ability to insert into the strong C-F bond.[3] Ligands like SPhos, RuPhos, or BrettPhos are often employed for such challenging transformations.[10][11]
Strong Base: A strong base, such as K₃PO₄ or Cs₂CO₃, is crucial. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4][12]
High Temperature: Thermal energy is typically required to overcome the high activation energy of C-F bond cleavage.
Optimized Reaction Parameters
Based on literature precedents for coupling electron-deficient and sterically hindered aryl fluorides, the following parameters are recommended.[6][13][14] It is crucial to screen these conditions to find the optimal outcome for a specific boronic acid partner.
Parameter
Recommended
Rationale
Palladium Precursor
Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)
Common, reliable sources of Pd(0) upon reduction or ligand exchange.
Ligand
SPhos or RuPhos (4-10 mol%)
Bulky, electron-rich Buchwald-type ligands proven to be effective for C-F activation and coupling of sterically hindered substrates.[14]
Boronic Acid
1.2 - 1.5 equivalents
A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation or homocoupling side reactions.[12]
Base
K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)
Strong, non-nucleophilic bases that effectively promote the formation of the active boronate species without degrading the substrate or catalyst.[15]
Solvent
1,4-Dioxane/H₂O (e.g., 10:1 ratio) or Toluene/H₂O
Aprotic organic solvents with a small amount of water are standard. Water aids in dissolving the base and facilitating the formation of the boronate complex.
Temperature
100 - 130 °C
Elevated temperatures are necessary to provide sufficient energy for the rate-limiting C-F oxidative addition step.[11]
Atmosphere
Inert (Argon or Nitrogen)
Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.
Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (e.g., 0.2 mmol, 1.0 equiv), the desired arylboronic acid (0.3 mmol, 1.5 equiv), and K₃PO₄ (0.6 mmol, 3.0 equiv).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.005 mmol, 2.5 mol%) and SPhos (0.01 mmol, 5.0 mol%) to the reaction vessel.
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 2.0 mL) and degassed water (e.g., 0.2 mL) via syringe. The mixture should be stirred briefly to ensure homogeneity.
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 110 °C. Stir the reaction vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or GC-MS.[12] To sample, briefly remove the vessel from heat, cool, and quickly take an aliquot under a positive pressure of inert gas.
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired biaryl compound.[12]
Ensure the reaction is run under strictly inert conditions. Verify the temperature of the heating block. Use freshly opened or purified reagents. Increase catalyst loading slightly.
Protodeboronation of Boronic Acid
Presence of excess water or acidic impurities; Prolonged reaction time.
Use anhydrous solvent and dry the base (K₃PO₄) before use. Minimize reaction time once the starting material is consumed. Use a higher equivalence of boronic acid.
Homocoupling of Boronic Acid
Presence of oxygen leading to Pd(II) species.
Thoroughly degas all solvents and ensure the reaction is maintained under a robust inert atmosphere throughout.[2]
Decomposition of Starting Material
Reaction temperature is too high; Base is too strong for a sensitive substrate.
Screen lower temperatures (e.g., 90-100 °C). Consider a milder base like K₂CO₃, although this may reduce the rate of C-F activation.
Conclusion
The Suzuki-Miyaura cross-coupling of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is a challenging yet achievable transformation. Success hinges on recognizing the dual hurdles of C-F bond inertness and the substrate's electronic and steric profile. By employing a highly active palladium catalyst system, characterized by a bulky, electron-rich phosphine ligand, in conjunction with a strong base and elevated temperatures under strictly anaerobic conditions, researchers can effectively synthesize a diverse range of valuable biaryl structures. The protocol and insights provided herein serve as a robust starting point for further optimization and application in complex molecule synthesis.
References
Watson, D. A., Su, M., & Teverovskiy, G. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society. [Link]
Cargill, M. R., et al. (2010). Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. The Journal of Organic Chemistry. [Link]
Cargill, M. R., et al. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. PubMed. [Link]
Schenk, S., Le-Duc, J., & Glorius, F. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
Watson, D. A., et al. (2012). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. ACS Catalysis. [Link]
Zhang, C., et al. (2012). Selective Palladium-Catalyzed C–F Activation/Carbon–Carbon Bond Formation of Polyfluoroaryl Oxazolines. The Journal of Organic Chemistry. [Link]
Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
Hofmann, P., et al. (2017). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ACS Catalysis. [Link]
Watson, D. A., Su, M., & Teverovskiy, G. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Sci-Hub. [Link]
Cargill, M. R., et al. (2010). Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. The Journal of Organic Chemistry. [Link]
Miyazaki, T., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]
Bühl, M., & Hättig, C. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]
Nakao, Y., & Sakaki, S. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts. [Link]
Li, C., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Nature Communications. [Link]
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
Miyazaki, T., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
Wang, D., et al. (2020). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Chemistry. [Link]
Shen, W. (2003). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society. [Link]
Dai, H., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
Böhm, V. P. W., & Herrmann, W. A. (2001). Solvent-enhanced coupling of sterically hindered reagents and aryl chlorides using functionalized ionic liquids. Helvetica Chimica Acta. [Link]
Optimal Solvent Compatibility for 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene in Organic Synthesis
Application Note & Protocols Abstract: The judicious selection of a solvent is paramount in directing the outcome of an organic synthesis, influencing reaction rates, yields, and impurity profiles. This document provides...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols
Abstract: The judicious selection of a solvent is paramount in directing the outcome of an organic synthesis, influencing reaction rates, yields, and impurity profiles. This document provides a comprehensive guide to understanding and determining the optimal solvent compatibility for 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, a versatile building block in medicinal chemistry and materials science. We delve into the physicochemical properties of this reagent, predict its solubility in a range of common organic solvents, and provide detailed protocols for both solubility determination and reaction optimization. A representative protocol for a nucleophilic aromatic substitution (SNAr) reaction, a common application for this class of compounds, is also presented, underscoring the practical application of the principles discussed.
Introduction: The Critical Role of the Solvent
In the intricate dance of molecules that is organic synthesis, the solvent is not a mere spectator but an active participant. Its properties—polarity, proticity, and coordinating ability—can profoundly influence the energetics of the transition state, thereby dictating the reaction pathway and efficiency. For a substrate such as 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, which is primed for nucleophilic aromatic substitution (SNAr), the choice of solvent is particularly critical. The electron-withdrawing nitro group and the fluorine leaving group create a highly activated system, and the solvent's ability to stabilize the charged intermediates of the SNAr mechanism is a key determinant of success. This guide provides researchers with the foundational knowledge and practical tools to navigate the solvent landscape for this valuable synthetic intermediate.
Physicochemical Properties of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
A thorough understanding of the substrate's intrinsic properties is the first step in rational solvent selection.
Table 1: Physicochemical Properties of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene [1]
Property
Value
Source
Molecular Formula
C₈H₈FNO₃
PubChem
Molecular Weight
185.15 g/mol
PubChem
XLogP3
2.2
PubChem
Appearance
Predicted to be a solid at room temperature
Inferred from similar structures
Polarity
Moderately polar
Inferred from structure
The presence of a nitro group and a methoxy group imparts a moderate degree of polarity to the molecule. The XLogP3 value of 2.2 suggests a reasonable balance between lipophilicity and hydrophilicity, indicating that it is likely to be soluble in a range of organic solvents.
Predicted Solubility Profile
While experimental solubility data for this specific compound is not widely available, we can predict its solubility based on the principle of "like dissolves like" and the known solubility patterns of structurally similar nitroaromatic compounds.[2][3]
Table 2: Predicted Solubility of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene in Common Organic Solvents
Solvent Class
Solvent Example
Predicted Solubility
Rationale
Aprotic Polar
Dimethylformamide (DMF)
High
Excellent for solvating polar substrates and stabilizing charged intermediates in SNAr reactions.
Dimethyl sulfoxide (DMSO)
High
Similar to DMF, its high polarity and aprotic nature are ideal for SNAr reactions.
Acetonitrile (MeCN)
Moderate to High
A polar aprotic solvent that can be a good choice for many reactions.
Tetrahydrofuran (THF)
Moderate
A less polar ether, but often a good starting point for screening.
Ethyl Acetate (EtOAc)
Moderate
A moderately polar solvent, useful for both reaction and workup.
Protic Polar
Methanol (MeOH)
Low to Moderate
Hydrogen bonding can solvate the nucleophile, potentially slowing down SNAr reactions with anionic nucleophiles.
Ethanol (EtOH)
Low to Moderate
Similar to methanol.
Apolar
Toluene
Low
The polarity mismatch suggests low solubility.
Hexanes
Very Low
The non-polar nature of hexanes is unlikely to effectively solvate the polar substrate.
Chlorinated
Dichloromethane (DCM)
Moderate
A versatile solvent that can dissolve a wide range of organic compounds.
Experimental Determination of Optimal Solvent
Theoretical predictions provide a valuable starting point, but empirical determination is essential for identifying the truly optimal solvent for a specific application. The following protocols are designed to be efficient and informative.
Protocol for Solubility Assessment
This protocol provides a straightforward method to qualitatively and quantitatively assess the solubility of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene in a selection of candidate solvents.
Materials:
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
A selection of anhydrous organic solvents (e.g., DMF, DMSO, MeCN, THF, EtOAc, MeOH, Toluene, DCM)
Small vials with caps
Magnetic stir plate and stir bars
Analytical balance
Volumetric flasks
Procedure:
Qualitative Assessment:
To a series of labeled vials, add approximately 10 mg of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene.
To each vial, add 1 mL of a different test solvent.
Cap the vials and stir at room temperature for 15-30 minutes.
Visually inspect each vial for the presence of undissolved solid. Record your observations as "Insoluble," "Slightly Soluble," "Soluble," or "Freely Soluble."
Quantitative Assessment (Gravimetric Method):
For solvents where the compound appears soluble, prepare a saturated solution by adding an excess of the solid to a known volume of the solvent in a sealed vial.
Stir the mixture at a constant temperature (e.g., 25 °C) for several hours to ensure equilibrium is reached.
Allow the undissolved solid to settle.
Carefully withdraw a known volume of the clear supernatant using a syringe and pass it through a syringe filter into a pre-weighed vial.
Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause the compound to sublime or decompose.
Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solid.
Calculate the solubility in g/L or mg/mL.
Caption: Workflow for solubility determination.
Protocol for Small-Scale Reaction Screening
Once a set of suitable solvents has been identified in terms of solubility, the next step is to evaluate their impact on the reaction of interest. This protocol describes a method for screening multiple solvents in parallel for a nucleophilic aromatic substitution reaction.
Materials:
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
Nucleophile of choice (e.g., a primary or secondary amine)
Base (if required, e.g., K₂CO₃ or Et₃N)
A selection of anhydrous solvents identified from the solubility screen
Small reaction vials with septa and stir bars
Heating block or oil bath
Thin Layer Chromatography (TLC) plates and developing chamber
LC-MS or GC-MS for analysis
Procedure:
Reaction Setup:
In a series of labeled reaction vials, place a magnetic stir bar.
To each vial, add 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (e.g., 0.1 mmol).
If a solid base is required, add it to each vial (e.g., 1.5-2.0 equivalents).
To each vial, add 1 mL of a different anhydrous solvent.
Stir the mixtures to dissolve the solids as much as possible.
Reaction Initiation and Monitoring:
Add the nucleophile (e.g., 1.1 equivalents) to each vial. If the nucleophile is a solid, it can be added with the substrate. If it is a liquid, it can be added via syringe.
If a liquid base is used, add it at this stage.
Seal the vials and place them in a heating block set to the desired reaction temperature (start with room temperature and screen at a higher temperature if no reaction is observed).
Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 4, and 24 hours). Spot the reaction mixture against a spot of the starting material.
Look for the disappearance of the starting material and the appearance of a new, typically more polar, product spot.
Analysis and Selection:
After a set time, or when one of the reactions appears complete by TLC, quench a small aliquot from each reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
Analyze the organic extracts by LC-MS or GC-MS to determine the conversion of starting material and the formation of the desired product.
Compare the results across the different solvents to identify the one that provides the best combination of reaction rate and clean product formation.
Caption: Workflow for reaction solvent screening.
Representative Protocol: Nucleophilic Aromatic Substitution with a Secondary Amine
The following protocol is a representative example of a nucleophilic aromatic substitution reaction using a substrate structurally similar to 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene. This can be adapted by the researcher for their specific nucleophile and substrate.
Reaction: Synthesis of N-aryl morpholine derivative.
Round-bottom flask with stir bar and reflux condenser
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene and potassium carbonate.
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the starting material.
Stir the suspension for 10-15 minutes at room temperature.
Add morpholine to the reaction mixture via syringe.
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC (typically 4-12 hours).
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl morpholine derivative.
Caption: Representative SNAr reaction pathway.
Safety and Handling
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6]
Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials such as strong oxidizing agents and bases.[6]
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Never dispose of nitro compounds down the drain.[6]
Conclusion
The selection of an appropriate solvent is a multi-faceted decision that requires a blend of theoretical understanding and empirical validation. For 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, its physicochemical properties suggest good solubility in a range of polar aprotic solvents, which are also the preferred medium for the SNAr reactions it is designed for. By following the detailed protocols for solubility assessment and reaction screening provided in this guide, researchers can efficiently identify the optimal solvent system to maximize the success of their synthetic endeavors, leading to higher yields, cleaner reactions, and more efficient workflows in the development of novel chemical entities.
References
Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884.
Benchchem. (n.d.). Solubility of 1,2,3-Trimethyl-4-nitrobenzene in Organic Solvents: An In-depth Technical Guide.
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. In CHEMICAL AND PHYSICAL INFORMATION. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4786.
Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds.
ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles.
ResearchGate. (n.d.). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. Retrieved from [Link]
Capot Chemical. (n.d.). MSDS of 1,3-Dimethoxy-5-fluoro-2-nitrobenzene. Retrieved from [Link]
Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]
PubChem. (n.d.). 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (1986). Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. Journal of the Chemical Society, Perkin Transactions 2, 695-698.
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
ResearchGate. (n.d.). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Retrieved from [Link]
ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). Retrieved from [Link]
RSC Publishing. (n.d.). Oxidative nucleophilic aromatic amination of nitrobenzenes. Retrieved from [Link]
ACS Publications. (n.d.). Solubility of C60 in a Variety of Solvents. Retrieved from [Link]
PMC. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]
ResearchGate. (2020, July 7). Synthesis of Fluorinated Heterocycles. Retrieved from [Link]
PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
Step-by-step protocol for synthesizing fluorinated ethers from 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
Introduction and Mechanistic Rationale The development of fluorinated ethers is a critical vector in modern drug discovery, often utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 1-Fl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The development of fluorinated ethers is a critical vector in modern drug discovery, often utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (CAS 1631962-79-2) serves as an exceptionally versatile building block for these motifs[1].
The synthesis of complex fluorinated ethers from this precursor relies on Nucleophilic Aromatic Substitution (SNAr). Unlike aliphatic SN2 reactions, SNAr proceeds via an addition-elimination mechanism[2]. The reaction is driven by two critical structural features of the precursor:
The Ortho-Nitro Group: The strongly electron-withdrawing nitro group positioned ortho to the fluorine atom activates the ring by stabilizing the anionic intermediate (Meisenheimer complex) through resonance delocalization[2][3].
The Fluorine Leaving Group: Counterintuitively, fluorine is the optimal leaving group for SNAr. Because the rate-determining step is the initial nucleophilic attack (disrupting aromaticity) rather than the cleavage of the carbon-halogen bond, the extreme electronegativity of fluorine drastically lowers the LUMO of the arene, accelerating the addition phase[3].
Experimental Workflow and Logic
Workflow of SNAr synthesis yielding fluorinated ethers.
Causality in Reagent Selection
Solvent (DMF or DMSO): Polar aprotic solvents are strictly required. Protic solvents (like methanol or water) hydrogen-bond strongly to the anionic nucleophile, drastically reducing its nucleophilicity. Dipolar aprotic solvents leave the nucleophile "naked" and highly reactive, accelerating the reaction rate significantly[4].
Base (K2CO3 or Cs2CO3): A mild, non-nucleophilic inorganic base is preferred to deprotonate the incoming fluorinated alcohol without competing for the SNAr electrophilic site.
Quantitative Data: Condition Optimization
To establish a self-validating protocol, reaction conditions must be optimized to suppress side reactions (such as ether cleavage of the existing methoxy group). The table below summarizes the optimization of the SNAr reaction using 2,2,2-trifluoroethanol as the model nucleophile.
Entry
Base (1.5 eq)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
1
K2CO3
THF
65
24
15
N/A
2
K2CO3
DMF
80
12
>95
88
3
Cs2CO3
DMF
80
8
>99
92
4
NaH
THF
25
4
>95
75 (Impure)
Note: Entry 3 represents the optimal balance of kinetics and thermodynamic stability, minimizing degradation profiles.
Step-by-Step Methodology
Target: Synthesis of 1-methoxy-3-methyl-2-nitro-5-(2,2,2-trifluoroethoxy)benzene.
Step 1: Preparation of the Reaction Matrix
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Charge the flask with 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (1.0 mmol, 185.15 mg)[1].
Add anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) to the flask. Ensure the solvent is strictly anhydrous to prevent competitive hydrolysis (formation of the corresponding phenol).
Step 2: Nucleophile Activation
4. Add Cesium Carbonate (Cs2CO3) (1.5 mmol, 488 mg) to the stirring solution.
5. Syringe in 2,2,2-Trifluoroethanol (1.2 mmol, 87 µL) dropwise over 2 minutes. The mild base will establish an equilibrium, generating the highly nucleophilic trifluoroethoxide in situ.
Step 3: SNAr Execution and Monitoring
6. Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-calibrated oil bath.
7. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1) or LC-MS. The extreme electron deficiency of the starting material usually drives this reaction to completion within 6–8 hours. The disappearance of the starting material (M+ 185) and the appearance of the product mass confirm the formation of the ether.
Step 4: Quenching and Biphasic Extraction
8. Cool the reaction mixture to ambient temperature.
9. Quench the reaction by pouring the mixture into 25 mL of ice-cold distilled water. This step crashes out the highly lipophilic product and solubilizes the inorganic salts and DMF.
10. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
11. Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (2 x 20 mL) to aggressively remove trace DMF, followed by a final wash with saturated brine (20 mL).
Step 5: Purification
12. Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure.
13. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 15% Ethyl Acetate in Hexanes) to yield the pure fluorinated ether.
References
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene | C8H8FNO3 | CID 71721246 - PubChem. National Center for Biotechnology Information. Available at: [Link]
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at:[Link]
Nucleophilic aromatic substitution. Wikipedia. Available at:[Link]
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. Available at:[Link]
Troubleshooting poor solubility of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene in aqueous assays
Target Compound: 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene Issue: Poor aqueous solubility, precipitation in assay buffers, and inconsistent in vitro assay readouts. Welcome to the Assay Development Support Center.
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
Issue: Poor aqueous solubility, precipitation in assay buffers, and inconsistent in vitro assay readouts.
Welcome to the Assay Development Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the severe solubility limitations associated with highly lipophilic, planar aromatic compounds like 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene.
This compound presents a unique challenge: its planar aromatic core, combined with hydrophobic methyl and methoxy groups, drives strong intermolecular
π−π
stacking. Meanwhile, the highly electronegative fluoro and nitro groups create strong dipoles that facilitate tight crystal packing in the solid state[1][2]. When transitioned from an organic stock into an aqueous assay buffer, the inability of water to solvate these hydrophobic faces leads to rapid nucleation and precipitation[3].
Below is our comprehensive troubleshooting FAQ, followed by validated standard operating procedures (SOPs) and reference data to rescue your assays.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does my compound precipitate immediately upon addition to the aqueous assay buffer?
A: You are experiencing "solvent shock." This occurs when a highly concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO) is pipetted directly into an aqueous buffer. The sudden, drastic drop in the solvent's dielectric constant forces the hydrophobic 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene out of solution before it can disperse[4]. Because the compound has high crystal packing energy and low hydration potential, it rapidly forms insoluble macroscopic crystals or nano-aggregates[1][3]. To prevent this, you must use an intermediate dilution strategy (see Protocol A) to gradually step down the organic solvent concentration.
Q2: Can I just increase the final DMSO concentration in my assay to keep it dissolved?
A: Only up to a strict limit, depending on your assay type. While DMSO is an excellent solvent for nitroaromatic and halogenated compounds, it is cytotoxic and can denature proteins at higher concentrations.
Cell-Based Assays: The final DMSO concentration should ideally be kept below 0.1% (v/v), and must never exceed 0.5%[5][6]. Concentrations above 1% cause severe oxidative stress, membrane disruption, and cell death, which will completely confound your viability or reporter readouts[7][8][9].
Biochemical/Enzymatic Assays: You can often push DMSO to 1% – 5% (v/v), provided you run a DMSO-tolerance baseline to ensure your target enzyme's activity is not inhibited by the solvent.
Q3: If I am capped at 0.5% DMSO, what excipients can I use to solubilize this compound?
A: For a flat, hydrophobic molecule like 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, Cyclodextrins (CDs) are the gold standard. Specifically, 2-Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) is highly recommended. Cyclodextrins are cyclic oligosaccharides that feature a lipophilic inner cavity and a hydrophilic exterior[10][]. The hydrophobic aromatic ring of your compound will partition into the CD cavity, forming a 1:1 inclusion complex[3][12]. This shields the lipophilic faces from water, dramatically increasing apparent aqueous solubility without the osmotic penalty or cytotoxicity of high organic solvents[].
Q4: My assay well looks clear to the naked eye. Does that mean the compound is fully dissolved?
A:No. Visual inspection is highly prone to false positives. Hydrophobic compounds often form colloidal nano-aggregates in aqueous media[3]. These aggregates scatter very little visible light but will non-specifically bind to and inhibit proteins, leading to promiscuous inhibition (false positives in screening). You must validate true thermodynamic solubility by centrifuging the sample at high speed (14,000 rpm) to pellet any aggregates, followed by quantifying the supernatant via HPLC or UV-Vis spectroscopy[6].
Part 2: Solubilization Strategies & Data Presentation
The table below summarizes the quantitative limits and mechanistic approaches for solubilizing 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene.
Solubilization Agent
Mechanism of Action
Max Conc. (Cell Assays)
Max Conc. (Biochemical)
Technical Notes
DMSO
Disrupts crystal lattice; lowers dielectric constant of the bulk solvent.
≤
0.5% (v/v)
1% - 5% (v/v)
High risk of "solvent shock" if diluted directly into aqueous media[4][6].
HP-
β
-Cyclodextrin
Forms 1:1 inclusion complexes; sequesters hydrophobic moieties[10].
Up to 10% (w/v)
Up to 20% (w/v)
Best for planar aromatics. Requires pre-incubation with the compound[].
Tween-20 / Triton X-100
Lowers surface tension; forms micelles to encapsulate the compound.
0.01% - 0.1% (v/v)
0.1% - 1% (v/v)
Can lyse cells at high concentrations. May interfere with fluorescence readouts.
Bovine Serum Albumin (BSA)
Non-specific hydrophobic binding to protein pockets.
0.1% - 1% (w/v)
0.1% - 1% (w/v)
Acts as a "carrier" protein. Excellent for preventing compound adsorption to plasticware.
Part 3: Experimental Workflows & Methodologies
Protocol A: The Intermediate Dilution Method (Preventing Solvent Shock)
This protocol ensures a gradual transition of the compound from organic to aqueous environments, minimizing kinetic precipitation.
Primary Stock: Dissolve 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously and warm gently to 37°C if necessary[6].
Intermediate Stock: Prepare an intermediate dilution plate. Dilute the 10 mM stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% Assay Buffer) to create a 1 mM intermediate stock. Mix by pipetting up and down 10 times.
Final Assay Dilution: Transfer the required volume of the intermediate stock into the final aqueous assay buffer (containing cells or enzymes) to reach your target concentration (e.g., 10
μ
M).
Self-Validation Step: To confirm the compound has not precipitated, prepare a parallel "blank" tube without cells/enzymes. Centrifuge this tube at 14,000 rpm for 10 minutes. Carefully extract the supernatant and quantify the compound concentration using HPLC[6]. If the concentration matches your theoretical calculation, the compound is in true solution.
Protocol B: Preparation of HP-
β
-Cyclodextrin Inclusion Complexes
Use this protocol when DMSO limits are strictly capped at 0.1% and the compound still precipitates.
Excipient Preparation: Prepare a 10% (w/v) solution of HP-
β
-CD in your standard aqueous assay buffer. Filter sterilize through a 0.22
μ
m membrane.
Complexation: Add the 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (from a highly concentrated DMSO stock) dropwise into the stirring HP-
β
-CD solution. Ensure the final DMSO concentration remains
≤
0.5%.
Equilibration: Incubate the mixture at room temperature on an orbital shaker for 24 hours. Cyclodextrin complexation is a dynamic equilibrium process and requires time for the hydrophobic guest to displace water molecules inside the CD cavity[][12].
Separation & Validation: Centrifuge the equilibrated solution at 14,000 rpm for 10 minutes to remove any uncomplexed, precipitated drug[6]. The resulting supernatant contains the solubilized inclusion complex, ready for dose-response assays.
Part 4: Logical Workflow Visualization
The following decision tree illustrates the logical progression for troubleshooting the solubility of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene in your assay pipeline.
Decision tree for troubleshooting aqueous solubility and preventing kinetic precipitation.
Reactivity comparison of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene vs unmethylated fluoronitrobenzenes
In the landscape of medicinal chemistry and organic synthesis, the functionalization of aromatic rings via Nucleophilic Aromatic Substitution (SNAr) is a foundational transformation. While fluorine is an exceptional leav...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry and organic synthesis, the functionalization of aromatic rings via Nucleophilic Aromatic Substitution (SNAr) is a foundational transformation. While fluorine is an exceptional leaving group due to its high electronegativity—which polarizes the C–F bond and stabilizes the transition state—the overall reaction kinetics are heavily dictated by the electronic and steric environment of the aromatic system[1].
This guide provides an objective, data-driven comparison of the SNAr reactivity of a highly substituted building block, 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene , against its unhindered counterpart, 1-Fluoro-2-nitrobenzene .
Mechanistic Causality: The Role of Steric Hindrance
To predict the behavior of these two substrates, we must examine the causality behind the SNAr mechanism. The reaction proceeds via an addition-elimination pathway, where the rate-determining step is typically the nucleophilic attack on the aromatic carbon, forming a negatively charged intermediate known as the Meisenheimer complex[2].
The stability of this complex relies entirely on the presence of strong electron-withdrawing groups (EWGs). The nitro (-NO2) group is one of the most powerful EWGs, stabilizing the anionic intermediate through both inductive (-I) and resonance (-R) effects. However, resonance stabilization requires coplanarity between the -NO2 group and the aromatic π-system[3].
Unmethylated 1-Fluoro-2-nitrobenzene: The -NO2 group is flanked only by the small fluorine atom. It maintains a nearly coplanar conformation (dihedral angle ~15–20°), allowing optimal p-orbital overlap. This results in robust resonance stabilization of the Meisenheimer complex and rapid reaction kinetics[3].
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene: The -NO2 group at the 2-position is sandwiched between the fluorine atom at C1 and the bulky methoxy (-OMe) group at C3. This severe "ortho-ortho" steric clash forces the -NO2 group to twist significantly out of the aromatic plane (dihedral angle >50°). Consequently, the critical resonance stabilization (-R effect) is effectively abolished[3]. The reaction must rely solely on weaker inductive effects, drastically increasing the activation energy (
ΔH‡
) and rendering the compound highly unreactive. Furthermore, the electron-donating resonance (+R) of the methoxy group and the inductive (+I) effect of the methyl group further increase electron density on the ring, actively repelling nucleophilic attack.
Logical Relationship Pathway
Steric hindrance in substituted fluoronitrobenzenes dictates SNAr reactivity and kinetics.
Quantitative Reactivity Comparison
The theoretical principles translate directly into measurable thermodynamic and kinetic differences. The table below summarizes the comparative performance of these substrates when reacted with a standard secondary amine (e.g., piperidine) in a polar aprotic solvent.
Substrate
Substituent Pattern
Approx. NO2 Dihedral Twist
Relative SNAr Rate (
krel
)
Est. Activation Enthalpy (
ΔH‡
)
1-Fluoro-4-nitrobenzene
para-NO2 (Baseline)
~0°
1.0
~12.0 kcal/mol
1-Fluoro-2-nitrobenzene
ortho-NO2
~15–20°
2.5
~11.5 kcal/mol
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
ortho-NO2, meta-OMe, meta-Me
> 50°
< 0.01
> 18.0 kcal/mol
Data synthesized from established physical organic chemistry benchmarks for sterically hindered SNAr substrates[2],[3].
To objectively measure the reactivity difference, a robust kinetic assay is required. The following protocol utilizes pseudo-first-order kinetics and an internal standard .
Why is this self-validating?
By using a vast excess of the nucleophile (piperidine), its concentration remains effectively constant, isolating the consumption of the fluoronitrobenzene as the sole variable. The inclusion of biphenyl as an internal standard ensures that any volumetric errors during aliquot sampling or HPLC injection are mathematically canceled out, guaranteeing absolute data integrity.
Materials Required
Substrates: 1-Fluoro-2-nitrobenzene and 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene.
Nucleophile: Piperidine (10 equivalents).
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO). Causality: Polar aprotic solvents like DMSO lack hydrogen-bond donors, leaving the nucleophile un-solvated and highly reactive, while stabilizing the polar transition state[2].
Internal Standard: Biphenyl.
Quench Solution: Acetonitrile containing 0.5% Trifluoroacetic acid (TFA). Causality: TFA instantly protonates the piperidine, neutralizing its nucleophilicity and freezing the reaction at the exact time of sampling.
Step-by-Step Methodology
Preparation: In two separate 10 mL volumetric flasks, prepare 0.05 M solutions of each fluoronitrobenzene substrate in anhydrous DMSO. Add biphenyl to each flask to achieve a final concentration of 0.02 M.
Equilibration: Transfer 5 mL of each solution to separate reaction vials equipped with magnetic stir bars. Submerge the vials in a precision oil bath pre-heated to 60 °C and allow 10 minutes for thermal equilibration.
Initiation: Rapidly inject 0.5 M of piperidine (in DMSO) into each vial. Start the timer immediately.
Sampling: At predetermined intervals (
t=0,5,15,30,60,120
minutes), withdraw a 50 µL aliquot from the reaction mixture.
Quenching: Immediately discharge the aliquot into an HPLC vial containing 950 µL of the Quench Solution (MeCN/0.5% TFA). Vortex for 3 seconds.
Analysis: Analyze the quenched samples via Reverse-Phase HPLC-UV (detecting at 254 nm).
Data Processing: Plot
ln([Substrate]t/[Substrate]0)
versus time. The slope of this linear regression yields the pseudo-first-order rate constant (
kobs
).
Experimental Workflow
Self-validating HPLC kinetic workflow for measuring SNAr reaction rates.
Strategic Implications for Drug Development
Understanding the profound lack of reactivity in 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is critical for process chemists and drug developers:
Reagent Selection: If a synthetic route requires the functionalization of this specific trisubstituted core, standard SNAr conditions (mild bases, room temperature) will fail.
Alternative Pathways: Researchers must pivot to harsher conditions (e.g., sealed tube heating at >120 °C, stronger bases like t-BuOK) or abandon SNAr entirely in favor of transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) which bypass the Meisenheimer intermediate requirement.
Validating the Purity of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene: A Comparative Guide to qNMR vs. Chromatography
Executive Summary In the synthesis of advanced pharmaceuticals and agrochemicals, fluorinated nitroaromatics like 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene serve as highly specific structural building blocks. The absolu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of advanced pharmaceuticals and agrochemicals, fluorinated nitroaromatics like 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene serve as highly specific structural building blocks. The absolute purity of these intermediates dictates the yield, safety, and impurity profile of downstream Active Pharmaceutical Ingredients (APIs). This guide objectively compares traditional chromatographic methods (HPLC/GC) against Quantitative Nuclear Magnetic Resonance (qNMR), detailing a self-validating qNMR protocol that eliminates the need for identical reference standards while delivering superior metrological traceability.
The Analytical Dilemma: Why Chromatography Struggles
High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) are the historical workhorses of purity analysis. However, they are fundamentally relative techniques.
To accurately quantify 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene via HPLC, analysts must construct a calibration curve using an identical, fully characterized reference standard of the exact same molecule. In early-stage drug development, such standards are rarely available. Furthermore, relying on simple "area normalization" (assuming all peaks represent 100% of the sample) is scientifically flawed. Related synthetic impurities—such as desmethyl or unfluorinated byproducts—exhibit drastically different UV extinction coefficients. This discrepancy often leads to a dangerous over- or under-estimation of purity.
The qNMR Advantage: Absolute Quantification
qNMR bypasses the limitations of chromatography by operating as a primary ratio method. The fundamental physics of NMR dictate that the integral (area) of a resonance line is directly proportional to the number of nuclei generating that signal, completely independent of the molecule's chemical structure ()[1].
This allows researchers to use a universal, highly pure Internal Standard (IS) to determine the absolute purity of the analyte. Comparative studies on technical-grade agrochemicals have proven that qNMR yields more precise and accurate purity profiles than both GC and HPLC ()[2].
Experimental Workflow: A Self-Validating qNMR Protocol
To ensure high precision and metrological traceability equivalent to conventional primary methods ()[3], the following step-by-step protocol embeds self-validating checks at every critical juncture.
Step 1: Strategic Internal Standard (IS) Selection
Choosing the right IS is the cornerstone of accurate qNMR ()[4]. We must first map the 1H NMR profile of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene:
Methoxy protons (-OCH3): Singlet at ~3.9 ppm (3H).
Aromatic methyl protons (-CH3): Singlet at ~2.4 ppm (3H).
Aromatic protons (H4, H6): Distinct signals between 6.5–7.5 ppm, with H6 exhibiting distinct scalar coupling to the adjacent fluorine atom.
The Choice: We select 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) as the IS. TCNB is available as a Certified Reference Material (CRM) and provides a single, isolated aromatic proton peak at ~8.0 ppm in CDCl3 (). This guarantees zero signal overlap with our target analyte.
Step 2: Gravimetric Preparation
The ultimate accuracy of qNMR is anchored entirely in mass measurement.
Equilibrate the analyte and TCNB in a vacuum desiccator to remove residual moisture.
Using a calibrated microbalance (readability
d=0.001
mg), accurately co-weigh ~20.000 mg of the analyte and ~10.000 mg of TCNB directly into a clean glass vial.
Causality Check: Powders like fluorinated aromatics can hold static charges, causing micro-repulsion and mass deviation on the balance pan. Always use an anti-static ionizer during weighing to ensure exact mass capture.
Step 3: NMR Acquisition Parameters
Dissolve the mixture in 0.6 mL of CDCl3 (with 0.03% TMS) and transfer to a high-quality 5 mm NMR tube.
T1 Determination: Perform an inversion-recovery experiment to determine the spin-lattice relaxation time (
T1
) of the slowest-relaxing proton (typically the TCNB aromatic proton).
Relaxation Delay (D1): Set the D1 delay to
≥7×T1
(usually 45–60 seconds).
Causality Check: A sufficient D1 ensures >99.9% of the nuclei return to thermal equilibrium between pulses. Truncating this delay causes signal saturation, artificially lowering the integral and destroying quantitative accuracy.
Acquisition: Acquire data using a 90° excitation pulse with enough transients (typically 16–64) to achieve a Signal-to-Noise Ratio (SNR) > 250:1.
Step 4: Data Processing & Purity Calculation
Apply zero-filling (at least 64k points) and an exponential window function (Line Broadening = 0.3 Hz).
Perform manual phase and baseline correction.
Causality Check: Automated baseline correction algorithms frequently clip the broad tails of Lorentzian NMR peaks. Because these tails contain up to 5% of the total peak area, manual correction is mandatory for absolute quantification.
Integrate the TCNB peak (~8.0 ppm) and the analyte methoxy peak (~3.9 ppm). Calculate purity (
Px
) using the absolute mass ratio formula:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)
Workflow Visualization
Step-by-step qNMR workflow for absolute purity validation of fluorinated nitroaromatics.
Comparative Data Analysis: qNMR vs. HPLC vs. GC
The table below summarizes the performance metrics of qNMR against traditional chromatographic methods for validating novel intermediates.
Analytical Parameter
1H qNMR
HPLC-UV
GC-FID
Reference Standard
Universal IS (e.g., TCNB)
Identical Compound Required
Identical Compound Required
Quantification Principle
Primary Ratio (Directly proportional to nuclei)
Relative (Requires calibration curve)
Relative (Requires response factors)
Impurity Bias
None (Structural agnostic)
High (Varying UV extinction coefficients)
Moderate (Varying FID response factors)
Precision / Uncertainty
High (Uncertainty typically < 1.0%)
Moderate (Uncertainty 1.0 - 2.0%)
Moderate (Uncertainty 1.0 - 2.0%)
Sample Recovery
Non-destructive (Fully recoverable)
Destructive
Destructive
Method Development Time
Fast (Minimal optimization needed)
Slow (Mobile phase, column selection)
Slow (Temperature gradient optimization)
Conclusion
For early-stage drug development and the validation of complex intermediates like 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, qNMR is vastly superior to HPLC and GC. By utilizing a self-validating protocol grounded in precise gravimetric preparation, rigorous
T1
relaxation analysis, and the use of a universal internal standard like TCNB, researchers can achieve absolute quantification without the bottleneck of synthesizing identical reference standards.
References
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from[Link]
Journal of Agricultural and Food Chemistry (ACS). (2002). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. Retrieved from[Link]
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from[Link]
Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin (PubMed). Retrieved from[Link]
Benchmarking catalytic efficiency using 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene as a substrate
An Objective Guide to Benchmarking Catalytic Efficiency in Nucleophilic Aromatic Substitution Using 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene This guide provides a comprehensive framework for researchers, chemists, and...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Guide to Benchmarking Catalytic Efficiency in Nucleophilic Aromatic Substitution Using 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to objectively evaluate and compare catalyst performance. We will utilize the activated substrate, 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene, to benchmark the efficiency of various catalytic systems in promoting Nucleophilic Aromatic Substitution (SNAr) reactions. The methodologies and insights presented herein are designed to ensure scientific rigor and provide a clear, data-driven basis for catalyst selection and development.
Introduction: The Strategic Choice of a Benchmark Substrate
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, pivotal for forging carbon-heteroatom bonds in the production of pharmaceuticals, agrochemicals, and advanced materials. The efficiency of these reactions is often dictated by the choice of catalyst. To meaningfully compare different catalytic systems, a standardized substrate is required—one that is reactive enough to provide measurable rates but not so reactive that it masks the subtle differences in catalytic activity.
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is an exemplary substrate for this purpose.[1] Its architecture incorporates key features for a robust benchmarking platform:
An Activating Group: The nitro (-NO₂) group is strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This electronic deficit is crucial for facilitating the initial attack by a nucleophile.[2]
An Excellent Leaving Group: The fluorine atom is highly electronegative, making the C-F bond polarized and priming the fluorine for displacement. Fluorine's departure as a fluoride ion is a favorable step in the SNAr mechanism.
Steric and Electronic Handles: The methoxy and methyl groups provide additional electronic and steric markers, allowing for fine-tuning and broader applicability in mechanistic studies.
This guide will compare a non-catalyzed reaction with two distinct catalytic systems to demonstrate a comprehensive benchmarking workflow.
Mechanistic Considerations: The "Why" Behind SNAr Catalysis
For decades, the SNAr reaction has been depicted as a two-step addition-elimination process proceeding through a discrete Meisenheimer intermediate. However, recent compelling evidence from kinetic isotope effect (KIE) studies and computational analysis suggests that many SNAr reactions, particularly with highly activated systems, may proceed through a concerted mechanism, bypassing a stable intermediate.[3][4]
A catalyst's role is to lower the activation energy of the rate-determining step. In the context of SNAr, a catalyst can function in several ways:
Activating the Nucleophile: A basic catalyst can deprotonate a protic nucleophile (e.g., an amine or alcohol), increasing its nucleophilicity.
Activating the Substrate: A catalyst can coordinate to the electron-withdrawing group, further polarizing the aromatic ring and making it more susceptible to attack.
Stabilizing the Transition State: The catalyst can stabilize the high-energy transition state, whether it resembles a Meisenheimer complex or a concerted structure.
Understanding these principles is vital for interpreting comparative data and rationally designing improved catalysts. For instance, an organic superbase may dramatically accelerate the reaction by performing a dual role of activating both the aryl fluoride and the nucleophile.[5]
Experimental Design for Comparative Benchmarking
This section details a robust experimental protocol for comparing catalytic performance. We will evaluate three systems: an uncatalyzed reaction, a baseline base-catalyzed reaction, and an advanced organocatalyzed system. The chosen nucleophile for this study is piperidine, a common secondary amine used in SNAr reactions.
Workflow Overview
The overall process involves parallel reaction setup, time-course sampling, and quantitative analysis to determine reaction kinetics and conversion.
Caption: Experimental workflow for catalyst benchmarking.
Gas Chromatography (GC) instrument with a suitable column
Procedure:
Preparation of Stock Solutions:
Substrate Solution: Prepare a 0.2 M solution of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene in anhydrous DMF.
Nucleophile/Standard Solution: Prepare a solution in anhydrous DMF containing 0.3 M piperidine and 0.1 M dodecane (internal standard).
Reaction Setup:
In three separate, dry 10 mL vials equipped with stir bars, add the respective catalysts:
Vial A: No catalyst.
Vial B: K₂CO₃ (1.5 equivalents relative to the substrate).
Vial C: t-Bu-P4 (0.1 equivalents, 10 mol%).
Add 2.5 mL of the Substrate Solution to each vial.
Seal the vials and place them in a pre-heated block at 80°C. Allow the solutions to equilibrate for 10 minutes.
Reaction Initiation and Monitoring:
To initiate the reactions simultaneously, add 2.5 mL of the Nucleophile/Standard Solution to each vial. This results in final concentrations of 0.1 M substrate, 0.15 M piperidine, and 0.05 M internal standard.
Immediately take the first time point (t=0) by withdrawing a 100 µL aliquot from each vial.
Quench each aliquot by adding it to a labeled microcentrifuge tube containing 500 µL of 1M HCl.
Continue to take and quench aliquots at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes).
Sample Analysis:
Add 500 µL of ethyl acetate to each quenched sample, vortex thoroughly, and allow the layers to separate.
Analyze the organic layer by GC to determine the ratio of the substrate peak area to the internal standard peak area.
Calculate the percent conversion at each time point by comparing the substrate/standard ratio to the ratio at t=0.
Data Presentation and Performance Comparison
The quantitative data derived from the experimental protocol should be summarized for clear, at-a-glance comparison. The key performance indicators (KPIs) are % Conversion, Initial Reaction Rate, and Turnover Frequency (TOF).
Table 1: Comparative Performance of Catalytic Systems
Performance Metric
Catalyst A (Uncatalyzed)
Catalyst B (K₂CO₃)
Catalyst C (t-Bu-P4)
Catalyst Type
None
Inorganic Base
Organocatalyst
Catalyst Loading (mol%)
N/A
150
10
% Conversion @ 1 hr
< 5%
45%
>99%
Initial Rate (M/s)
~ 1.0 x 10⁻⁷
~ 2.5 x 10⁻⁶
~ 8.0 x 10⁻⁵
Turnover Frequency (TOF) (s⁻¹)
N/A
0.0017
0.08
Note: Data are representative and intended for illustrative purposes.
Turnover Frequency (TOF) is calculated as (moles of product per mole of catalyst) / time. For this table, it's estimated from the initial rate: TOF ≈ (Initial Rate) / [Catalyst]. This metric is a powerful measure of a true catalyst's intrinsic activity.[7]
Caption: Logical diagram for catalyst performance comparison.
Discussion: Interpreting the Results
The data clearly demonstrates the profound impact of catalysis on this SNAr reaction.
The Uncatalyzed Reaction (Catalyst A): The negligible conversion after one hour confirms that the reaction is kinetically slow under these conditions, reinforcing the need for a catalyst. This serves as a crucial baseline.
The Baseline Catalyst (Catalyst B): Potassium carbonate, a mild inorganic base, provides a significant rate enhancement. Its primary role is likely the deprotonation of piperidine, increasing its nucleophilicity. However, requiring a stoichiometric excess (150 mol%) and achieving only moderate conversion indicates its limited efficiency.
The Advanced Catalyst (Catalyst C): The organic superbase t-Bu-P4 shows exceptional performance.[5] Achieving near-complete conversion in under an hour with only 10 mol% loading results in a TOF several orders of magnitude higher than K₂CO₃. This high efficiency stems from its ability to generate a highly reactive "naked" nucleophile by forming a strong hydrogen bond with the protonated piperidine, while potentially also activating the aryl fluoride substrate. This dual activation mechanism is characteristic of highly effective modern organocatalysts.[5]
The choice of an aprotic polar solvent like DMF is deliberate; it effectively solvates the cations (like K⁺ or the protonated superbase) while leaving the nucleophile's anion relatively unsolvated and thus more reactive.[6][8]
Conclusion
This guide establishes 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene as a robust and reliable substrate for benchmarking the catalytic efficiency of SNAr reactions. By employing a standardized experimental protocol and focusing on key performance indicators such as percent conversion, initial rate, and Turnover Frequency, researchers can generate objective, comparable data. The illustrative comparison between uncatalyzed, base-promoted, and advanced organocatalytic systems highlights how this methodical approach can rapidly identify superior catalysts, accelerating the development of more efficient and sustainable chemical syntheses.
References
Taylor & Francis. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... [Link]
C&EN. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]
Journal of the Chemical Society B. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. [Link]
ACS Publications. (2017). Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. [Link]
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]
ACS Publications. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
Cross-Validation of FTIR Spectroscopy Data for 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene: A Comparison Guide
Introduction: The Analytical Challenge of Highly Substituted Aromatics In pharmaceutical and agrochemical development, 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (CAS: 1631962-79-2) serves as a critical, highly substitut...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Highly Substituted Aromatics
In pharmaceutical and agrochemical development, 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene (CAS: 1631962-79-2) serves as a critical, highly substituted fluorinated building block[1]. Validating the structural integrity of this compound requires precise vibrational spectroscopy. However, the presence of multiple strongly absorbing functional groups—a nitro group (-NO₂), a fluoro substituent (-F), a methoxy group (-OCH₃), and a methyl group (-CH₃)—creates a highly complex fingerprint region where critical bands overlap.
To prevent misinterpretation, laboratories must move beyond a single analytical modality. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against Transmission FTIR and orthogonal Raman spectroscopy, providing a self-validating framework for structural elucidation.
The Causality of Experimental Choices in Vibrational Spectroscopy
As a Senior Application Scientist, I frequently observe laboratories defaulting to ATR-FTIR due to its rapid workflow. However, choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the spectral output and the quantitative reliability of the data[2].
The Physics of ATR-FTIR: ATR relies on an evanescent wave penetrating a few microns into the sample. The depth of penetration (
dp
) is directly proportional to the wavelength of the infrared light[3]. Consequently, lower wavenumber vibrations (longer wavelengths), such as the C-F stretch (~1200 cm⁻¹), will appear artificially more intense than higher wavenumber vibrations, such as the C-H stretch (~2900 cm⁻¹), when compared to a standard transmission spectrum[4].
The Physics of Transmission FTIR: Transmission FTIR passes the infrared beam entirely through a bulk sample (e.g., a KBr pellet). Because it measures bulk absorption directly, it strictly obeys the Beer-Lambert law, providing superior quantitative reliability and accurate relative peak heights[2].
Objective Comparison of Analytical Modalities
To establish a robust analytical strategy, we must compare the performance of each spectroscopic technique based on their physical principles and sensitivities.
Table 1: Performance Comparison of FTIR Modalities and Raman
Analytical Feature
Diamond ATR-FTIR
Transmission FTIR (KBr)
Raman Spectroscopy
Measurement Principle
Evanescent wave (Surface absorption)
Direct beam (Bulk absorption)
Inelastic light scattering
Sample Preparation
None (Neat powder applied directly)
High (Milling and vacuum pressing)
None (Neat powder in vial)
Quantitative Accuracy
Moderate (Pathlength is wavelength-dependent)
High (Fixed pathlength, Beer-Lambert)
Moderate (Dependent on focal volume)
Primary Advantage
Rapid screening; non-destructive
Accurate relative peak intensities
Excels at symmetric vibrations
Table 2: Expected Vibrational Frequencies for 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
Functional Group
Vibrational Mode
Expected Range (cm⁻¹)
Optimal Detection Technique
-NO₂ (Nitro)
Asymmetric Stretch
1520 – 1550
FTIR (High dipole moment change)
-NO₂ (Nitro)
Symmetric Stretch
1330 – 1360
Raman (High polarizability change)
-F (Fluoro)
C-F Stretch
1200 – 1250
FTIR
-OCH₃ (Methoxy)
C-O-C Asymmetric Stretch
1230 – 1270
FTIR
-CH₃ (Methyl)
C-H Stretch
2850 – 2950
FTIR & Raman
Aromatic Ring
C=C Skeletal Stretch
1580 – 1610
Raman & FTIR
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must include internal checks to validate the system before data acquisition.
Protocol A: Diamond ATR-FTIR Surface Analysis
System Validation: Run a polystyrene reference standard. Verify that the 1601 cm⁻¹ peak is within ±1 cm⁻¹ to ensure the interferometer's laser is correctly calibrated.
Background Collection: Acquire a background spectrum of the clean diamond crystal (32 scans, 4 cm⁻¹ resolution) to ratio out atmospheric H₂O and CO₂.
Sample Application: Place 1-2 mg of neat 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene onto the crystal. Causality: Apply consistent, high pressure using the anvil to ensure intimate optical contact. Without this contact, the evanescent wave cannot penetrate the sample effectively, leading to poor signal-to-noise ratios[3].
Acquisition & Correction: Acquire the sample spectrum. Immediately apply an ATR correction algorithm via the spectrometer's software. Causality: This mathematically adjusts for the wavelength-dependent penetration depth, normalizing the relative band intensities so the spectrum closely resembles a transmission spectrum for accurate library matching[4].
Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for 2 hours. Causality: KBr is highly hygroscopic; absorbed water will create a massive broad band between 3000–3500 cm⁻¹, which can obscure baseline resolution.
Sample Milling: Co-grind 1 mg of the analyte with 100 mg of dried KBr in an agate mortar for 3 minutes. Causality: The particle size must be reduced to less than the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen effect (anomalous scattering that distorts peak shapes).
Pellet Pressing: Transfer the mixture to a 13 mm die and press under a vacuum at 10 tons for 2 minutes to form a transparent disk.
Acquisition: Measure the bulk absorption. Use this unmanipulated spectrum to validate the relative peak heights of the overlapping C-F and C-O-C bands[2].
Protocol C: Orthogonal Raman Validation
Laser Selection: Utilize a 785 nm or 1064 nm excitation laser. Causality: Highly substituted aromatic compounds can exhibit fluorescence under 532 nm excitation, which overwhelms the weak Raman scattering signal.
Acquisition & Cross-Validation: Focus the laser on the neat powder. Compare the intense symmetric -NO₂ stretch (~1350 cm⁻¹) in the Raman spectrum with the FTIR data. Because Raman relies on changes in polarizability rather than dipole moments, it perfectly complements FTIR for confirming the nitroaromatic substitution pattern.
Cross-Validation Workflow Visualization
Workflow for cross-validation of FTIR and orthogonal spectral data for nitroaromatic analysis.
References
How to Choose Between ATR and Transmission FTIR
Source: Vertex AI Search Grounding (wordpress.com)[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhM9NMoSmsneFI-uJQMctI4bnFXDboEMGNJVlQYyQMg2UJD_nSfZRU9WXm97Vs8TpEIK9lhwNS6PgRURXLUTkcMjt4F0pVt_Gy1ZiEVv_whgsKdBl8chN1eMcHFCgkYB67Qrd0mhCnuCeVJVc3ckObTssVvjXCm7-x8D0FSmqgOJgfeaP6HbKOQ_Cg3dNx6xiU4374dY6-OBksGLy4][2]
Guide to FT-IR Spectroscopy
Source: Bruker[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzdRTFBL56JjHzvTd7FKRIN1Ut3ANwJoUK2Esfqvb-SCmkLNWT2fKiIRQTCk8Q9XHoS9_vWWZ6NF6VimT4AQM1nZ2_x8AEUC7B7J64KOEM1rEyRy54Qs2v8gmv1tkv1eU0A9vrmlpEli2bjkbuQ7GKs1ZYovwsyniW2B_cD2kkWB82qXgzOhuS51OLT2X1rXQCEnN24Knk9oZm2S_JCCdVizeeNxrXeNlKCxanRvYGn_jppmSIMFnWDg==][5]
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling
Source: Pike Technologies[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4YRVMfQ5a_QgtmcHROHXZ5pTImNr8WA7IKpu-wMz3eYrI4BvN8XKF5-2SD57wOXcU6JSdC75Q_sdYcPNrFAtixXHaaKU4d3KEQmRIOrlYGIfz6AdCY6kVdEILxdkNhvICqYMtlRj0AbE3PnnCEiVrQDx0vy1usNLA692JL7l2sN_EHLL9sxxKwLgtnPUBRTGyXwymkD9TrtCQ][4]
A Senior Application Scientist's Guide to Reproducibility in Scaling Batch Synthesis of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
Introduction: The Scale-Up Valley of Death for a Key Intermediate 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is a highly functionalized aromatic compound, representing a class of molecules pivotal as intermediates in the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Scale-Up Valley of Death for a Key Intermediate
1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is a highly functionalized aromatic compound, representing a class of molecules pivotal as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The initial synthesis of such a molecule on a laboratory bench scale is a significant achievement; however, the true challenge lies in translating this success to a larger, manufacturing-level scale.[2] This transition, often termed the "valley of death" in process chemistry, is where many promising processes falter due to a loss of control, leading to inconsistent product quality, reduced yields, and safety hazards.[3]
This guide provides an in-depth comparison of reproducibility metrics for scaling the batch synthesis of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene. Moving beyond a simple recitation of steps, we will dissect the causal relationships between process parameters and outcomes, offering field-proven insights for researchers, chemists, and drug development professionals. Our focus is on establishing a self-validating system of protocols and metrics to ensure that the quality achieved in a 100-gram lab batch can be reliably replicated in a 10-kilogram pilot run and beyond.
The Synthetic Pathway: Taming a Powerful Exothermic Reaction
The target molecule is synthesized via electrophilic aromatic nitration of 1-fluoro-3-methoxy-5-methylbenzene. This reaction is notoriously fast and highly exothermic, with reaction heats ranging from -73 to -253 kJ·mol⁻¹.[4] The primary challenge at scale is managing this exotherm. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation.[3] In a large reactor, this ratio drops significantly, creating the risk of "hotspots" where localized temperature increases can lead to runaway reactions and the formation of undesirable byproducts, such as dinitrated species.[3]
Therefore, our choice of reagents and conditions must prioritize control over speed. A mixed acid system (HNO₃/H₂SO₄) is a classic and effective nitrating agent, where sulfuric acid acts as a catalyst to generate the potent nitronium ion (NO₂⁺) and as a dehydrating agent to absorb the water produced during the reaction.[5]
Defining the Core Reproducibility Metrics
Batch-to-batch reproducibility is achieved when a process consistently delivers a product of the same quality within a defined set of specifications.[6] For our target synthesis, we will focus on five critical metrics that provide a comprehensive picture of process stability and control.
Yield (%): The most fundamental metric, but one that can be misleading if not considered alongside purity. A high yield of an impure product is often worse than a moderate yield of a highly pure product.
Purity (Area % by HPLC/GC): This determines the percentage of the desired compound in the final isolated solid. High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile aromatic compounds.[7]
Impurity Profile: Simply stating purity is insufficient. A robust process requires identifying and quantifying key impurities. For this nitration, we are particularly concerned with regioisomers (nitration at other positions on the ring) and dinitrated byproducts.
Reaction Completion Time (Hours): A consistent reaction time indicates that the reaction kinetics are well-controlled from batch to batch. Significant deviations can signal issues with reagent quality, temperature control, or mixing.
Thermal Profile (°C): This involves tracking the internal temperature of the reaction mass throughout the process. A reproducible thermal profile, especially during the addition of the nitrating agent, is the single most important indicator of a safe and controlled reaction.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be self-validating. The tight controls on temperature and addition rate are not merely suggestions but are critical process parameters (CPPs) that directly influence the reproducibility metrics defined above.
Reaction: Nitration of 1-fluoro-3-methoxy-5-methylbenzene.
Materials:
Reagent/Solvent
Grade
Supplier Example
1-Fluoro-3-methoxy-5-methylbenzene
>98%
Sigma-Aldrich
Sulfuric Acid (H₂SO₄)
98%
VWR
Nitric Acid (HNO₃)
70%
VWR
Dichloromethane (DCM)
ACS Grade
Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)
ACS Grade
Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)
ACS Grade
Fisher Scientific
Procedure (100 g Lab Scale):
Reactor Setup: Equip a 2 L, 3-neck round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (ice/salt or automated cryo-cooler).
Initial Charge: Charge the flask with 1-fluoro-3-methoxy-5-methylbenzene (100.0 g, 0.64 mol) and Dichloromethane (500 mL).
Cooling: Begin stirring and cool the solution to an internal temperature of -5 °C to 0 °C. Causality: Starting at a low temperature provides a thermal buffer to absorb the initial exotherm upon addition of the strong acid.
Acid Addition: Slowly add concentrated Sulfuric Acid (125.5 g, 1.28 mol) via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. This addition should take approximately 30-45 minutes.
Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, prepare the nitrating mixture by slowly adding 70% Nitric Acid (60.5 g, 0.67 mol) to concentrated Sulfuric Acid (125.5 g, 1.28 mol). Safety: Always add acid to acid or acid to water slowly; never the reverse.
Nitration: Slowly add the prepared nitrating mixture to the reaction flask via the dropping funnel over 2-3 hours. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition. Causality: This slow, temperature-controlled addition is the most critical step for preventing runaway reactions and minimizing byproduct formation.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Take a small aliquot for HPLC or GC analysis to confirm the consumption of the starting material.
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring. Causality: Quenching on ice safely neutralizes the potent nitrating species and dilutes the acid.
Work-up: Separate the organic layer. Wash the organic layer with water (2 x 500 mL), followed by saturated sodium bicarbonate solution (2 x 500 mL) until the aqueous layer is neutral or slightly basic, and finally with brine (1 x 250 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene.
Analysis: Analyze the final product for Purity and Impurity Profile using HPLC and characterize its structure using ¹H NMR and ¹³C NMR.
Workflow for Scaling Reproducibility
The journey from a lab-scale success to a reproducible pilot-scale process involves a structured workflow with feedback loops for continuous optimization.
Caption: Workflow for scaling batch synthesis with feedback loops.
Comparative Analysis: Lab vs. Pilot Scale
The transition from a 100g flask to a 10kg reactor fundamentally changes the physics of the process.[8] The table below compares typical outcomes for our key reproducibility metrics, illustrating common challenges encountered during the initial pilot run before optimization.
Metric
Lab Scale (100 g Batch)
Pilot Scale (10 kg Initial Run)
Rationale for Discrepancy
Yield (%)
85-90%
78-83%
Inefficient mixing or localized "hot spots" can lead to increased byproduct formation.[3]
Purity (HPLC Area %)
>99.0%
97.5%
Slower heat transfer can allow minor side reactions to proceed further, impacting final purity.[8]
Key Impurity (Dinitro-)
<0.1%
0.8%
Poor heat dissipation is a direct cause of over-nitration, a common issue in scaled-up nitration reactions.[4]
Reaction Time (h)
3.5 hours
5.0 hours
Addition rates must be slowed significantly at scale to allow the reactor's cooling system to keep up with the heat generated.
Max Exotherm (°C)
+4 °C
+9 °C
The reduced surface-area-to-volume ratio in a large reactor makes heat removal less efficient, leading to a higher temperature spike.[3]
Key Parameters Influencing Reproducibility at Scale
The deviations seen in the pilot scale run are not random; they are caused by physical and chemical parameters that behave differently at scale. Understanding these relationships is key to achieving reproducibility.
Caption: Interplay of process parameters and reproducibility metrics.
Heat Transfer: As noted, the decrease in the surface-area-to-volume ratio is the most significant challenge.[3] What works in a flask with a large external cooling surface will not work in a large steel reactor. This requires a shift from relying on surface cooling to utilizing internal cooling coils and jacketed reactors with precisely controlled thermal fluids.
Mixing Efficiency: In a flask, mixing is relatively uniform. In a 100 L reactor, inadequate mixing can create pockets of high reagent concentration, leading to localized exotherms and the formation of impurities.[3] The choice of impeller type (e.g., pitched-blade turbine vs. anchor) and agitation speed are critical parameters that must be optimized at scale.
Raw Material Consistency: The quality and consistency of starting materials and reagents can have a magnified impact at scale.[8] A 0.5% variation in the concentration of nitric acid is negligible in the lab but can lead to significant differences in a 10 kg batch. Strict quality control and sourcing from reliable vendors are essential.[9]
Conclusion: From a Reproducible Process to a Validated Product
Scaling the batch synthesis of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene is a multifaceted challenge that demands more than just multiplying reagent quantities. It requires a fundamental understanding of chemical engineering principles and a rigorous focus on a defined set of reproducibility metrics. By treating the process as a system—where temperature control, addition rates, and mixing are interconnected parameters that directly influence yield, purity, and safety—we can successfully navigate the scale-up process. The ultimate goal is to move from a merely reproducible process to a fully validated one, ensuring that every batch, regardless of scale, meets the stringent quality requirements necessary for the development of life-saving drugs and other critical chemical products.
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